(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol
CAS No.:
Cat. No.: VC16566701
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H44O |
|---|---|
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | (3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,14,18,20-22,24-25,29H,3,7-9,11-13,15-17H2,1-2,4-6H3/t20-,21?,22+,24-,25?,27+,28-/m1/s1 |
| Standard InChI Key | MOVFCUILMBMDSX-UPPFNYMUSA-N |
| Isomeric SMILES | C[C@H](CCC(=C)C(C)C)[C@H]1CCC2[C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C |
| Canonical SMILES | CC(C)C(=C)CCC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound’s backbone consists of a cyclopenta[a]phenanthrene system, a tetracyclic structure featuring three hexagonal aromatic rings fused to a pentagonal ring . The decahydro designation indicates partial saturation, with ten hydrogen atoms retained across the fused rings, reducing aromaticity compared to fully unsaturated analogs . Key substituents include:
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A hydroxyl group at position C3, critical for hydrogen bonding and solubility .
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A 1,5-dimethyl-4-methylene-hexyl side chain at C17, introducing steric bulk and hydrophobicity .
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Methyl groups at C10 and C13, further modulating molecular conformation .
The stereochemical configuration (3S,10s,13r,17r) dictates spatial arrangements essential for biological interactions. For example, the 3S hydroxyl orientation aligns with steroidal hormone precursors, while the 17r side chain mirrors phytosteroid side-chain diversity .
Comparative Analysis with Analogues
Structurally related compounds include:
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Cyclopenta[a]phenanthren-3-ol (PubChem CID 87660242): A simpler aromatic analog lacking saturation and side-chain complexity .
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Phytosteroids (PubChem CID 12303662): Share the cyclopenta[a]phenanthren core but feature varying alkyl side chains and oxidation states .
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Ergosta-derived derivatives (PubChem CID 3011628): Highlight the role of oxygenation patterns (e.g., ketones, acetates) in modulating activity .
Synthesis and Isolation
Challenges in Purification
The compound’s hydrophobicity and stereochemical complexity necessitate advanced purification techniques:
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Chromatography: Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients .
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Crystallization: Slow vapor diffusion with dichloromethane/hexane mixtures yields single crystals for X-ray analysis .
Physicochemical Properties
Molecular Descriptors
Spectroscopic Data
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IR Spectroscopy: Strong O-H stretch at 3400 cm<sup>-1</sup>, C=C stretches at 1600–1650 cm<sup>-1</sup> .
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<sup>1</sup>H NMR: Key signals include δ 5.35 (m, H-4 methylene), δ 3.50 (m, H-3), and δ 1.20–1.80 (multiple methyl groups) .
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<sup>13</sup>C NMR: Resonances for C3 (δ 70.2), C17 side-chain sp<sup>2</sup> carbons (δ 120–125), and quaternary carbons (δ 40–50) .
Applications in Material Science
Liquid Crystalline Behavior
The rigid cyclopenta[a]phenanthren core and flexible side chain enable thermotropic liquid crystal phases between 120–180°C, with potential use in display technologies .
Polymer Stabilization
Incorporation into polyethylene at 0.5 wt% increases tensile strength by 20% due to π-π stacking interactions with polymer chains .
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